2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride is a chemical compound characterized by its complex bicyclic structure. It belongs to the class of benzoxazepines, which are heterocyclic compounds containing a benzene ring fused to an oxazepine structure. The molecular formula for this compound is , with a molecular weight of approximately 199.66 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
This compound can be synthesized through various methods, typically involving the cyclization of appropriate precursors. It is classified under heterocyclic compounds and more specifically as a benzoxazepine derivative. Benzoxazepines have garnered attention in pharmacology due to their diverse biological activities and potential therapeutic applications.
The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride can be achieved using several synthetic routes:
The reaction conditions are critical for optimizing yield and purity. Parameters such as temperature, time, and solvent choice are adjusted based on the specific precursor used. Purification methods like recrystallization or chromatography may follow the synthesis to isolate the desired product.
The molecular structure of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride features a fused bicyclic system comprising a benzene ring and an oxazepine moiety. The presence of substituents at specific positions on the rings influences its chemical behavior and biological activity.
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride can participate in various chemical reactions:
Typical reagents include oxidizing agents (e.g., potassium permanganate) for oxidation reactions and reducing agents (e.g., lithium aluminum hydride) for reduction processes. The choice of reagents significantly impacts the reaction pathways and products formed.
The mechanism of action for 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride is not fully elucidated but may involve interactions with specific molecular targets such as receptors or enzymes within biological systems. Its structural features allow it to modulate various biochemical pathways potentially leading to therapeutic effects.
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride has several notable applications:
This compound exemplifies the intersection between synthetic chemistry and pharmacological research, highlighting its importance in developing new therapeutic agents and understanding complex biological systems.
The borane-mediated reduction is a pivotal step in synthesizing the benzoxazepine scaffold. This method involves treating 7-nitro-3,4-dihydro-2H-benzo[f][1,4]oxazepin-5-one with borane (BH₃) in anhydrous tetrahydrofuran (THF) under reflux conditions (4 hours). Subsequent acidic workup using hydrochloric acid (4M) at 0°C facilitates deprotection and ring closure, yielding 2,3,4,5-tetrahydro-7-nitro-1,4-benzoxazepine with a high yield of 96% [10]. This reduction selectively converts carbonyl groups to methylene units while preserving other functional groups, making it ideal for constructing saturated benzoxazepine cores. The reaction’s efficiency is attributed to borane’s ability to act as both a reducing agent and a Lewis acid catalyst.
Table 1: Borane-Mediated Reduction Parameters
Parameter | Conditions |
---|---|
Starting Material | 7-Nitro-3,4-dihydro-2H-benzo[f][1,4]oxazepin-5-one |
Reducing Agent | BH₃ (1M in THF) |
Solvent | Tetrahydrofuran (THF) |
Temperature | Reflux (65–67°C) |
Reaction Time | 4 hours |
Workup | 4M HCl, 0°C → Reflux (1 hour) |
Yield | 96% |
Regioselective functionalization at the C7 position exploits the electron-rich para site relative to the oxazepine oxygen. Electrophilic aromatic substitution (EAS) is employed for formyl group introduction, with directed ortho-metalation (DoM) or Vilsmeier-Haack formylation as key methods. Alternatively, 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylboronic acid (CAS: 66820606) serves as a versatile intermediate for Suzuki-Miyaura cross-coupling, enabling carbon-carbon bond formation with aryl halides [5] [4]. This boronic acid derivative allows access to 7-substituted analogs without affecting the core’s integrity. The EAS approach requires precise control of reaction kinetics to avoid over-oxidation or polysubstitution.
Table 2: Regioselective Functionalization Methods
Method | Reagents/Conditions | Key Advantage |
---|---|---|
Vilsmeier-Haack | POCl₃, DMF, 0°C → 25°C | Direct formylation |
Suzuki Coupling | Pd(PPh₃)₄, Ar-X, Na₂CO₃, reflux | Diverse biaryl access |
Directed Metalation | n-BuLi, DMF, −78°C | Ortho-directing group required |
Hydrochloride salt formation enhances the compound’s crystallinity and stability. The free base of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde is dissolved in anhydrous solvents like diethyl ether or ethyl acetate, followed by bubbling hydrogen chloride (HCl) gas or adding concentrated HCl at 0–5°C. The precipitate is filtered, washed with cold solvent, and dried under vacuum. This process achieves >95% purity, as confirmed by HPLC [1] . Alternative salt-forming agents (e.g., acetic acid) yield less stable crystals, underscoring HCl’s superiority. The hydrochloride salt’s solubility profile is critical for subsequent synthetic steps or formulation.
Catalytic cyclization methods improve atom economy and reduce waste. One approach uses reductive amination between o-amino phenols and aldehydes (e.g., acetaldehyde), catalyzed by zinc chloride (10 mol%) in toluene under reflux. This forms the seven-membered ring via intramolecular nucleophilic attack, yielding 4-substituted benzoxazepines [3]. A second method employs intramolecular O-alkylation of halogenated precursors, using potassium carbonate (K₂CO₃) as a base catalyst in dimethylformamide (DMF) at 120°C. Transition-metal catalysts like palladium on carbon (Pd/C) further enable hydrogenative cyclization for nitro-group-containing intermediates [4].
Solvent choice dictates cyclization efficiency and regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) accelerate intramolecular O-alkylation by enhancing nucleophilicity, while ethereal solvents (THF, 1,4-dioxane) favor borane-mediated reductions. For acid-catalyzed ring closures, dichloromethane (DCM) minimizes side reactions. A study comparing solvents for reductive amination showed toluene’s superiority (yield: 89%) over acetonitrile (72%) or ethanol (68%) due to its moderate polarity and azeotropic water removal [3] [4]. Temperature-solvent pairing is equally critical; THF’s low boiling point (66°C) suits reflux conditions for reduction, whereas DMF’s high boiling point (153°C) aids slow cyclization.
Table 3: Solvent Performance in Benzoxazepine Cyclization
Solvent | Reaction Type | Temperature | Yield (%) | Key Benefit |
---|---|---|---|---|
Toluene | Reductive Amination | Reflux (110°C) | 89 | Azeotropic drying |
DMF | O-Alkylation | 120°C | 82 | High polarity |
THF | Borane Reduction | Reflux (66°C) | 96 | Low temperature stability |
Dichloromethane | Acid-Catalyzed Closure | 25°C | 75 | Mild conditions |
Acetonitrile | SNAr Reactions | 80°C | 72 | Moderate polarity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: